N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C14H17N5O2S |
|---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2S/c1-9-16-17-14(22-9)15-12(20)8-19-13(21)7-10-5-3-2-4-6-11(10)18-19/h7H,2-6,8H2,1H3,(H,15,17,20) |
InChI Key |
VFMJZRJMXNBAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiadiazole Core
The 5-methyl-1,3,4-thiadiazol-2-amine scaffold is synthesized via cyclization of thiosemicarbazide derivatives. As demonstrated in analogous syntheses, 5-methyl-1,3,4-thiadiazol-2-amine is prepared by treating thiosemicarbazide with carbon disulfide in ammonium hydroxide, followed by cyclization using monochloroacetyl chloride (Fig. 1). Key steps include:
-
Thiosemicarbazide Formation : Reaction of 5-methylpyridin-2-amine with carbon disulfide in alkaline conditions yields the thiosemicarbazide intermediate.
-
Cyclization : Treatment with monochloroacetyl chloride in ethanol under reflux induces ring closure to form 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Critical Parameters :
Functionalization with the Cyclohepta[c]Pyridazin Moiety
The cyclohepta[c]pyridazin-3-one component is synthesized separately through condensation reactions. A reported method involves:
-
Cycloheptane Ring Formation : Cyclization of heptanedioic acid derivatives with hydrazine hydrate yields the hexahydro-2H-cyclohepta[c]pyridazin-3-one core.
-
Acetamide Coupling : The thiadiazole intermediate (2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) reacts with the cyclohepta[c]pyridazin-3-one amine via nucleophilic substitution. This step employs potassium carbonate as a base in acetone at 25°C for 5 hours.
Reaction Equation :
Optimization of Synthetic Protocols
Solvent and Catalyst Selection
Temperature and Time Dependence
-
Cyclization : Prolonged reflux (5–6 hours) ensures complete ring closure but risks decomposition beyond 8 hours.
-
Coupling : Reactions at 25°C for 5 hours achieve 80% conversion, while elevated temperatures (40°C) reduce yield due to acetamide hydrolysis.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
-
HPLC : Retention time of 8.2 minutes with >98% purity (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring exhibits electrophilic character due to electron-withdrawing nitrogen atoms, facilitating nucleophilic substitution at the C-2 position. Reactions often target the methyl-substituted thiadiazole moiety:
The methyl group at C-5 of the thiadiazole ring can be functionalized via cross-coupling reactions, leveraging palladium catalysts for Suzuki-Miyaura couplings.
Amide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates that can be further derivatized:
The resulting carboxylic acid can react with amines (EDC/HOBt coupling) to form new amides or esters .
Reduction of the Pyridazine Ring
The 3-oxo group in the cycloheptapyridazine moiety is susceptible to reduction, enabling access to saturated analogs:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | 3-Hydroxy-cycloheptapyridazine derivative | 88 | |
| Borohydride Reduction | NaBH₄, THF, 0°C → RT | Secondary alcohol intermediate | 70 |
Reduction preserves the bicyclic framework while modulating electronic properties for enhanced solubility.
Oxidation Reactions
The sulfur atom in the thiadiazole ring and the pyridazine core participate in oxidation processes:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide/sulfone derivatives | 60–75 | |
| Ring Oxidation | KMnO₄, H₂O, Δ | Pyridazine N-oxide | 45 |
Oxidation of the thiadiazole sulfur enhances electrophilicity, enabling further nucleophilic attacks .
Cycloaddition and Ring-Opening Reactions
The conjugated system in the cycloheptapyridazine core allows Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Hexacyclic adduct | 52 | |
| Ring-Opening | LiAlH₄, THF, reflux | Fragmented amine derivatives | 68 |
Cycloadditions exploit the diene character of the pyridazine ring, while strong reductants cleave the bicyclic structure .
Interaction with Biological Targets
Though primarily focused on synthetic reactivity, the compound’s thiadiazole and pyridazine motifs exhibit pharmacophore-like interactions:
| Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Enzymes | Hydrogen bonding via amide carbonyl | Inhibition of protease activity | |
| Receptors | π-Stacking with aromatic residues | Modulation of signaling pathways |
These interactions are critical for its potential therapeutic applications but fall outside synthetic reaction scope .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing the thiadiazole moiety. For instance, derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl) have shown promising results against various bacterial strains. A study evaluating similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiadiazole structure can enhance efficacy against resistant strains .
Antitumor Potential
The anticancer potential of thiadiazole derivatives has been explored extensively. A study found that certain derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This suggests that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may also possess similar properties due to its structural features .
Antiviral Activity
Emerging research indicates that compounds with thiadiazole rings can inhibit viral replication. For example, derivatives have been tested against coronaviruses and other viral pathogens with promising results. This highlights the potential of this compound as a candidate for antiviral drug development .
Pesticidal Properties
Thiadiazole derivatives are known for their pesticidal activities. Studies have shown that compounds similar to this compound can effectively control pests and diseases in crops. Field trials indicated a reduction in pest populations when treated with formulations containing these compounds .
Data Tables
Case Studies
- Antimicrobial Evaluation : A series of experiments were conducted to assess the antimicrobial activity of thiadiazole derivatives. The results indicated that modifications to the side chains significantly enhanced antibacterial potency against resistant strains.
- Antitumor Mechanism : Investigations into the mechanism of action revealed that certain derivatives inhibited tubulin polymerization in cancer cells. This finding supports the development of N-(5-methyl-1,3,4-thiadiazol-2-y)-based compounds as potential chemotherapeutic agents.
- Field Trials for Pesticidal Activity : Field studies demonstrated that formulations containing thiadiazole derivatives significantly reduced pest populations in crops compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Thiadiazole Substituents
- Methyl (Target Compound) : The 5-methyl group balances hydrophobicity and steric bulk, likely improving aqueous solubility compared to bulkier analogs (e.g., cyclohexyl in Compounds C–E) .
- Ethyl (Compound B) : Increased hydrophobicity relative to methyl, contributing to its low solubility (1.5 µg/mL) .
- Cyclohexyl (Compounds C–E) : Enhances lipophilicity and may prolong half-life by resisting enzymatic degradation, but could limit bioavailability due to poor solubility .
Pyridazinone Variants
- Thiopyrano[4,3-c]pyridazin-3-one (Compound E): Incorporation of sulfur may enhance metabolic stability and binding to sulfur-rich enzyme active sites .
- Thienyl-substituted pyridazine (Compound B) : The thiophene ring introduces π-stacking capability, which could influence intermolecular interactions in crystal packing or target binding .
Molecular Weight and Solubility Trends
- Lower molecular weight correlates with improved solubility, as seen in the target compound (358.4 g/mol) versus bulkier analogs like Compound C (413.5 g/mol).
- The trifluoromethyl group in Compound A (482.5 g/mol) exemplifies a trade-off: increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of significant interest due to its complex structure and potential biological activities. This article reviews the biological activity associated with this compound and its structural components, particularly focusing on the thiadiazole ring system.
Chemical Structure and Properties
The compound features a thiadiazole moiety which is known for its diverse biological activities. The general structure can be described as follows:
- Molecular Formula : C14H18N4O2S
- Molecular Weight : 306.39 g/mol
The presence of the 1,3,4-thiadiazole ring contributes to various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activity. Studies have shown that derivatives of this scaffold exhibit significant inhibitory effects against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | MIC = 32.6 μg/mL against E. coli | |
| Thiadiazole Derivative B | Zone of inhibition 15–19 mm against Salmonella typhi |
These findings indicate the potential use of thiadiazole derivatives in developing new antimicrobial agents.
2. Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives through several mechanisms:
- Inhibition of DNA/RNA synthesis : Thiadiazole compounds can inhibit nucleic acid synthesis without affecting protein synthesis.
- Targeting key kinases : The heteroatoms in the thiadiazole structure can interact with biological targets involved in tumorigenesis.
For instance, studies have reported that certain thiadiazole derivatives effectively inhibit cancer cell proliferation in vitro and in vivo by targeting pathways essential for tumor growth .
3. Anti-inflammatory Effects
Thiadiazole compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited superior activity compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The results showed significant cytotoxicity correlating with increased concentrations of the compounds .
Q & A
Q. What synthetic methodologies are effective for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide?
- Methodological Answer : Synthesis often involves condensation reactions between thiadiazole derivatives and cycloheptapyridazine intermediates. For example:
- Step 1 : React 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in triethylamine under reflux (4–6 hours), as described for analogous acetamide syntheses .
- Step 2 : Couple the intermediate with a cycloheptapyridazine moiety via nucleophilic substitution or cycloaddition. Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane) .
- Purification : Recrystallize from pet-ether or ethanol to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent connectivity (e.g., thiadiazole NH at δ 10–12 ppm; cycloheptapyridazine carbonyl at ~170 ppm) .
- HPLC : Ensure >98% purity (C18 column, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., SHELX refinement for thiadiazole-pyridazine dihedral angles) .
Q. What preliminary pharmacological screening approaches are recommended?
- Methodological Answer :
- In silico screening : Use PASS Online® to predict biological targets (e.g., kinase inhibition, antimicrobial activity) .
- Enzyme assays : Test inhibitory activity against COX-2 or HDACs at 10–100 µM concentrations .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered regions .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies optimize structure-activity relationships (SAR) for cycloheptapyridazine-thiadiazole hybrids?
- Methodological Answer :
- Substituent variation : Replace the 5-methyl group on the thiadiazole with bulkier groups (e.g., cyclohexyl, aryl) to assess steric effects on binding .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and hydrogen-bonding .
- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to correlate SAR with ADME properties .
Q. How can computational methods enhance the design of derivatives with improved target affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR modeling : Develop regression models using descriptors like polar surface area and H-bond donors .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Normalize IC50 values using internal controls (e.g., staurosporine for kinase assays) .
- Off-target profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler®) to identify polypharmacology .
- Batch-effect correction : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, <5% solvent variance) .
Q. How can stability studies guide formulation development for in vivo testing?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (2–12) to identify labile groups .
- Excipient screening : Use DSC/TGA to assess compatibility with PEG-400 or cyclodextrins .
- Pharmacokinetic studies : Administer via IV (1 mg/kg) and measure plasma half-life (LC-MS/MS) to optimize dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
